2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a pyridinone core substituted with fluorobenzyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of Fluorobenzyl and Fluorophenyl Groups: The fluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Final Coupling Reaction: The final step involves coupling the substituted pyridinone with an acetamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and fluorophenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyridinone core could participate in electron transfer or coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((2-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-chlorophenyl)acetamide
- 2-(5-((2-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-bromophenyl)acetamide
- 2-(5-((2-iodobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-iodophenyl)acetamide
Uniqueness
The presence of fluorine atoms in 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its halogenated analogs. These features can lead to improved pharmacokinetic profiles and potentially greater efficacy in biological applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c1-14-10-19(26)20(28-13-15-6-2-3-7-16(15)22)11-25(14)12-21(27)24-18-9-5-4-8-17(18)23/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKILZMIHXDMRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC=C2F)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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